molecular formula C15H20N4OS2 B2360994 1-((1-(Thiazol-2-yl)piperidin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1705310-72-0

1-((1-(Thiazol-2-yl)piperidin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2360994
CAS No.: 1705310-72-0
M. Wt: 336.47
InChI Key: GZQCDLLFANBIBT-UHFFFAOYSA-N
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Description

1-((1-(Thiazol-2-yl)piperidin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound that features a thiazole ring, a piperidine ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(Thiazol-2-yl)piperidin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and thiophene intermediates, followed by their incorporation into the piperidine ring. The final step involves the formation of the urea linkage under controlled conditions, often using reagents such as isocyanates or carbamates.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-((1-(Thiazol-2-yl)piperidin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The thiazole ring can be reduced to form dihydrothiazoles.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or alkoxides in the presence of a suitable base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones from the thiophene ring.

    Reduction: Dihydrothiazoles from the thiazole ring.

    Substitution: Various substituted piperidines depending on the nucleophile used.

Scientific Research Applications

1-((1-(Thiazol-2-yl)piperidin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 1-((1-(Thiazol-2-yl)piperidin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets. The thiazole and thiophene rings may interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(Thiazol-2-yl)piperidine: Lacks the thiophene and urea components, resulting in different chemical properties.

    3-(Thiophen-2-ylmethyl)urea: Lacks the thiazole and piperidine components, leading to distinct reactivity and applications.

    1-(Thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea: Lacks the piperidine ring, affecting its biological activity and binding properties.

Uniqueness

1-((1-(Thiazol-2-yl)piperidin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea is unique due to the combination of its structural components, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]-3-(thiophen-2-ylmethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4OS2/c20-14(18-10-13-4-2-7-21-13)17-9-12-3-1-6-19(11-12)15-16-5-8-22-15/h2,4-5,7-8,12H,1,3,6,9-11H2,(H2,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZQCDLLFANBIBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CS2)CNC(=O)NCC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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